![molecular formula C26H22Cl2N2O4 B3932289 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B3932289.png)
3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
描述
3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a piperidine ring, a dichlorophenoxy group, and a tricyclic structure
未来方向
作用机制
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction inhibits the kinase activity of c-Met, disrupting its role in cancer progression .
Biochemical Pathways
The inhibition of c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
The compound has shown moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on both cell lines . This suggests that the compound could potentially inhibit growth and migration in certain types of cancer cells .
生化分析
Biochemical Properties
2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer development and progression . The interaction with c-Met kinase involves binding to the hinge region of Met1160, which leads to the inhibition of kinase activity and subsequent downstream signaling pathways .
Cellular Effects
The effects of 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against cancer cell lines such as MCF-7 and A549 . It influences cell function by inhibiting cell growth and migration, as well as affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exert long-term antiproliferative effects and antimigratory activity on MCF-7 and A549 cell lines .
Molecular Mechanism
At the molecular level, 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of c-Met kinase, leading to the inhibition of kinase activity . This inhibition prevents the autophosphorylation of the kinase domain, which is essential for the activation of several signaling pathways involved in cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione change over time. Studies have shown that the compound remains stable and retains its biological activity over extended periods . Long-term exposure to the compound in in vitro studies has demonstrated sustained antiproliferative and antimigratory effects on cancer cell lines . Additionally, the compound’s stability and degradation profile have been characterized, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative and antimigratory effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, indicating that a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and degradation . For instance, the presence of α-ketoglutarate acid in the medium has been shown to enhance the degradation of the compound by certain microorganisms . The metabolic pathways of the compound also involve the formation of various metabolites, which may contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . Studies have shown that the compound is taken up by cells through carrier-mediated influx mechanisms . Once inside the cells, the compound is distributed to various cellular compartments, where it exerts its biological effects . The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of the compound is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 2-(2,4-dichlorophenoxy)acetic acid with piperidine under reflux conditions.
Acylation Reaction: The piperidine intermediate is then acylated using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit c-Met kinase, which is involved in cancer cell proliferation and migration.
Biological Studies: The compound is used in studies related to cellular signaling pathways and receptor interactions.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential lead compound in drug discovery.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.
Piperidine Derivatives: Compounds like piperine and evodiamine, which also feature a piperidine ring and exhibit various biological activities.
Uniqueness
What sets 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione apart is its unique tricyclic structure combined with the dichlorophenoxy and piperidine moieties, which contribute to its potent biological activity and specificity towards c-Met kinase .
属性
IUPAC Name |
2-[[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-18-7-8-22(21(28)13-18)34-15-23(31)29-11-9-16(10-12-29)14-30-25(32)19-5-1-3-17-4-2-6-20(24(17)19)26(30)33/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJMJKAMMFDDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


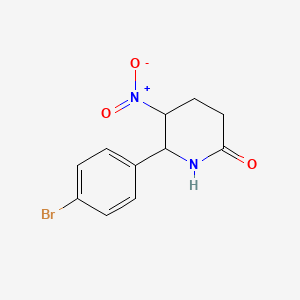

![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzene-1-sulfonamide](/img/structure/B3932221.png)
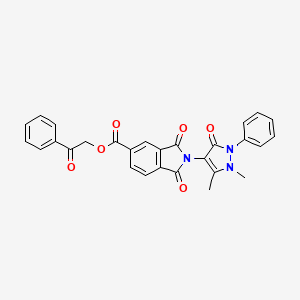
![methyl [1-hydroxy-2-(4-methoxybenzyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetate](/img/structure/B3932227.png)


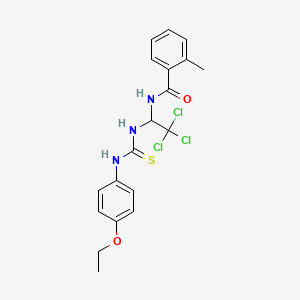
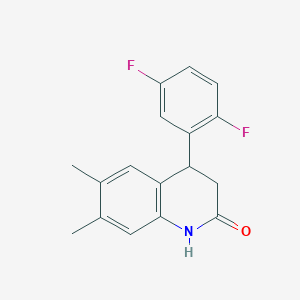
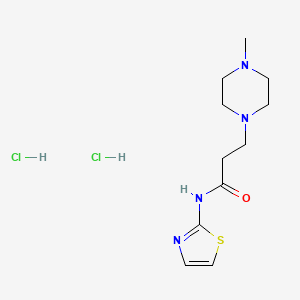
![N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B3932260.png)

![ethyl {3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932278.png)
![2-{[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]thio}-1,3-benzothiazole](/img/structure/B3932296.png)
